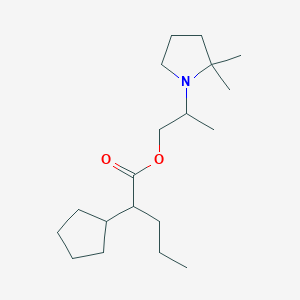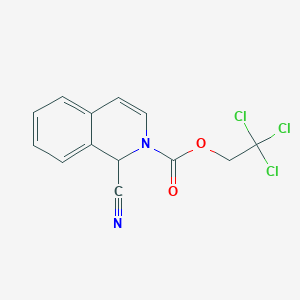
2,2,2-Trichloroethyl 1-cyanoisoquinoline-2(1h)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 148792, also known as 2,2,2-trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the cyano and trichloroethyl groups further adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate typically involves the reaction of isoquinoline derivatives with trichloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. The trichloroethyl group may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl 1-cyano-1H-quinoline-2-carboxylate: Similar structure but with a quinoline core instead of isoquinoline.
2,2,2-Trichloroethyl 1-cyano-1H-pyridine-2-carboxylate: Contains a pyridine ring, making it less complex than the isoquinoline derivative.
Uniqueness
2,2,2-Trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate is unique due to its isoquinoline core, which provides additional sites for chemical modification and potential biological activity
Eigenschaften
CAS-Nummer |
17954-24-4 |
|---|---|
Molekularformel |
C13H9Cl3N2O2 |
Molekulargewicht |
331.6 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-13(15,16)8-20-12(19)18-6-5-9-3-1-2-4-10(9)11(18)7-17/h1-6,11H,8H2 |
InChI-Schlüssel |
FZSVFVSTZSUQMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)OCC(Cl)(Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



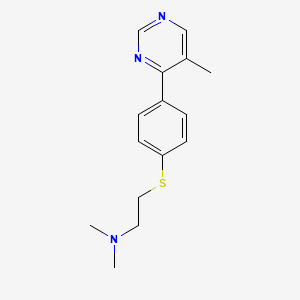
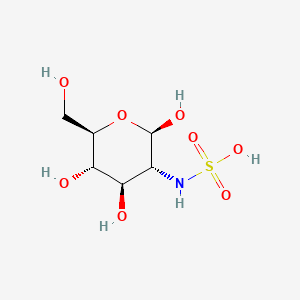
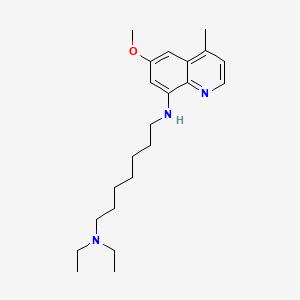

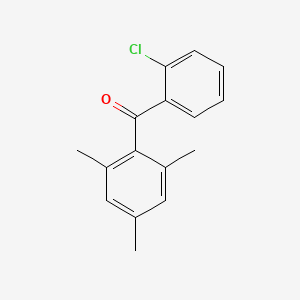
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)

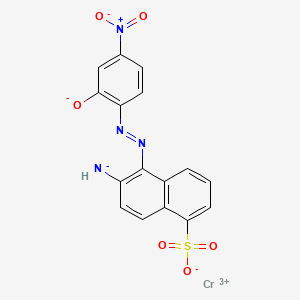
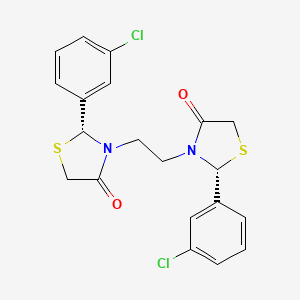
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)

